
DivicineSulfate(2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of divicine involves a three-step process:
Removal of the benzyl group: The benzyl group of 2-amino-5-benzyloxy-4-hydroxypyrimidine is removed by acid hydrolysis, yielding 2-amino-4,5-dihydroxypyrimidine.
Treatment with nitrous acid: This intermediate is then treated with nitrous acid to yield the slightly soluble orange product 2-amino-6-nitrosopyrimidine-4,5-diol.
Reduction with sodium dithionite: The final step involves reducing the product with sodium dithionite to yield divicine.
Industrial Production Methods
Industrial production methods for divicine sulfate are not well-documented in the literature. the synthesis of divicine itself can be scaled up using the aforementioned synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions
Divicine undergoes several types of chemical reactions, including:
Reduction: Divicine can be reduced using reagents such as sodium dithionite.
Substitution: Divicine reacts with aqueous ammonia in the presence of atmospheric oxygen to form aminohydroxy-sym-triazinecarboxylic acid.
Common Reagents and Conditions
Oxidation: Oxygen, alkaline solutions.
Reduction: Sodium dithionite.
Substitution: Aqueous ammonia, atmospheric oxygen.
Major Products Formed
Oxidation: Various oxidized products depending on the conditions.
Reduction: Divicine.
Substitution: Aminohydroxy-sym-triazinecarboxylic acid.
Aplicaciones Científicas De Investigación
Divicine sulfate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its hemotoxic properties and its role in favism.
Medicine: Research into its effects on glucose-6-phosphate dehydrogenase deficiency and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of divicine sulfate involves its interaction with molecular targets and pathways related to oxidative stress and hemolysis. Divicine is known to produce reactive oxygen species, leading to oxidative damage in red blood cells, which is particularly harmful in individuals with glucose-6-phosphate dehydrogenase deficiency .
Comparación Con Compuestos Similares
Similar Compounds
Vicine: An inactive β-glucoside precursor of divicine found in fava beans.
2,6-Diamino-4,5-pyrimidinediol: Another derivative of divicine with similar properties.
Uniqueness
Divicine sulfate is unique due to its potent oxidative properties and its specific role in inducing hemolysis in individuals with glucose-6-phosphate dehydrogenase deficiency. Its ability to produce reactive oxygen species sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C8H16N8O12S2 |
|---|---|
Peso molecular |
480.4 g/mol |
Nombre IUPAC |
2,4-diamino-5-hydroxy-1H-pyrimidin-6-one;sulfuric acid |
InChI |
InChI=1S/2C4H6N4O2.2H2O4S/c2*5-2-1(9)3(10)8-4(6)7-2;2*1-5(2,3)4/h2*9H,(H5,5,6,7,8,10);2*(H2,1,2,3,4) |
Clave InChI |
WARDHINVUKOWCQ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N=C(NC1=O)N)N)O.C1(=C(N=C(NC1=O)N)N)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid](/img/structure/B14089814.png)
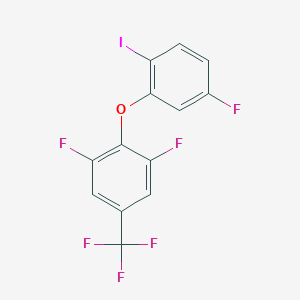
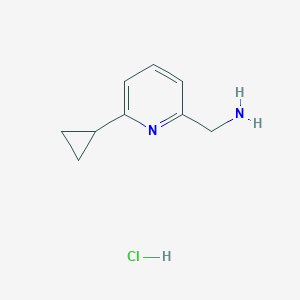
![6-Methyl-3-{[2-(propan-2-yl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14089835.png)
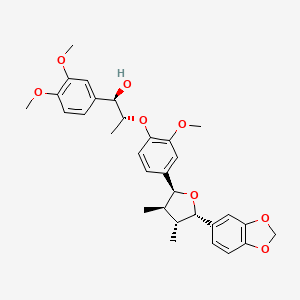
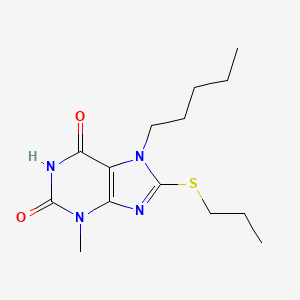
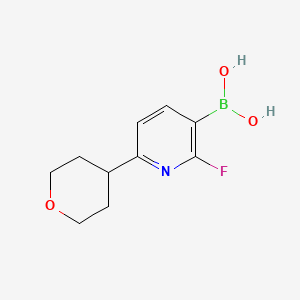
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-Dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B14089861.png)
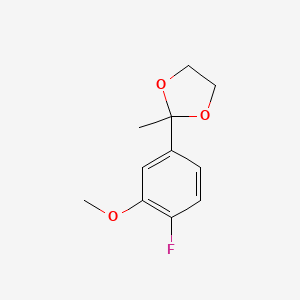
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089878.png)
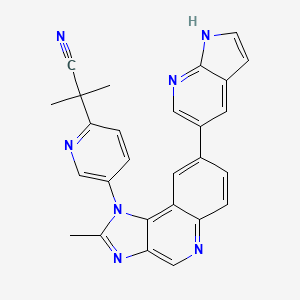
![7-Chloro-1-(3-ethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089887.png)
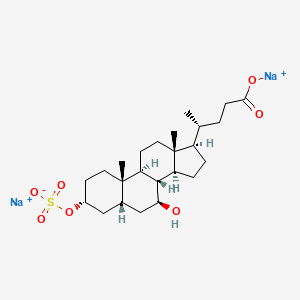
![[2-(Difluoromethyl)-6-fluorophenyl]boranediol](/img/structure/B14089891.png)
